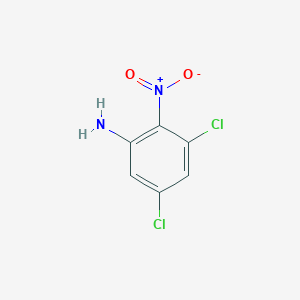

3,5-Dichloro-2-nitroaniline

Übersicht

Beschreibung

3,5-Dichloro-2-nitroaniline is a chemical compound with the CAS Number: 122584-83-2 and a molecular weight of 207.02 . It is used in the production of pesticides, dyes, and pharmaceuticals . It is also an intermediate in the production of fungicides .

Molecular Structure Analysis

The molecular formula of this compound is C6H4Cl2N2O2 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high dipole moment, which is in accord with the polar character of the nitro group . It has a density of 1.6±0.1 g/cm3, a boiling point of 399.8±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3,5-Dichloro-2-nitroaniline has been studied for its potential in various chemical syntheses. For instance, a study by Hui (2003) explored the synthesis of dichloronitrobenzene from 2,6-dichloro-4-nitroaniline through diazo-reaction and denitrogenation, achieving yields above 60% (Hui, 2003). Additionally, the thermochemical properties of various dichloro-nitroaniline compounds, including their formation enthalpies in different phases, have been evaluated (Silva et al., 2009).

Environmental and Agricultural Applications

Environmental and agricultural applications of this compound include studies on its degradation. For instance, the anaerobic degradation of 2-chloro-4-nitroaniline by microbial strains has been investigated to understand environmental impacts and potential bioremediation strategies (Duc, 2019). Additionally, the antifungal activities of nitrobenzenes and anilines have been examined, indicating potential agricultural applications (Gershon et al., 1971).

Analytical and Detection Methods

In the field of analytical chemistry, this compound has been a subject of interest. Cheng and Kilgore (1966) described a procedure for analyzing 2,6-dichloro-4-nitroaniline residues in fruits using electron-capture gas chromatography, which is applicable to various fruits (Cheng & Kilgore, 1966). Also, the fabrication of luminescent metal-organic frameworks for the detection of dichloran in the environment has been studied, showcasing advanced sensing technologies (Zhang et al., 2023).

Metabolic and Biological Studies

The metabolism and biological interactions of this compound have also been researched. Myers La, Witmer Cm, and G. Ma (1988) characterized the metabolism of this compound in rat hepatic microsomes, revealing insights into its biotransformation and potential effects (Myers La et al., 1988).

Safety and Hazards

3,5-Dichloro-2-nitroaniline is classified as Acute toxicity, Oral (Category 3), H301, Acute toxicity, Inhalation (Category 3), H331, Acute toxicity, Dermal (Category 3), H311, Specific target organ toxicity - repeated exposure (Category 2), Kidney, H373, Short-term (acute) aquatic hazard (Category 1), H400, Long-term (chronic) aquatic hazard (Category 1), H410 . It is advised to use personal protective equipment as required, ensure adequate ventilation, avoid contact with skin and eyes, and avoid dust formation .

Wirkmechanismus

Target of Action

Nitroanilines, in general, are known to interact with various biological targets, including enzymes and receptors, due to their aromatic ring structure and functional groups .

Mode of Action

The mode of action of 3,5-Dichloro-2-nitroaniline involves several steps. The nitro group in the compound is a meta-directing group, meaning it directs subsequent reactions to occur at the meta position on the aromatic ring . This property is crucial in the synthesis of other compounds from this compound .

Biochemical Pathways

Nitroanilines can participate in various reactions due to their nitro and amine groups, affecting multiple biochemical pathways .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Result of Action

It is used as a key intermediate in the synthesis of other compounds, such as hexaflumuron .

Biochemische Analyse

Biochemical Properties

The nitro group in 3,5-Dichloro-2-nitroaniline, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character of the nitro group results in lower volatility of nitro compounds

Molecular Mechanism

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid

Eigenschaften

IUPAC Name |

3,5-dichloro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIMEMMJKYVPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

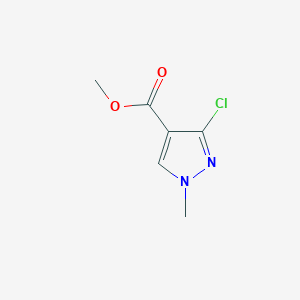

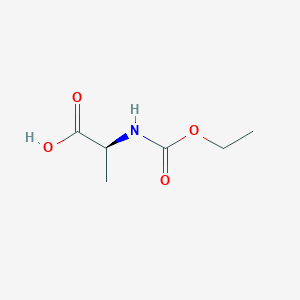

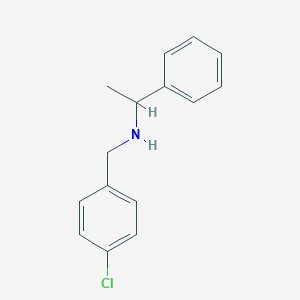

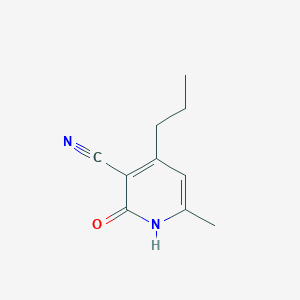

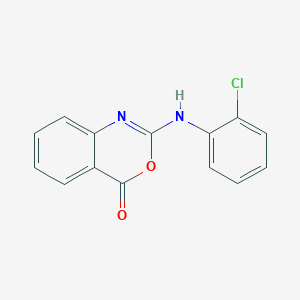

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B189959.png)

![8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine](/img/structure/B189985.png)